Phosphatidylinositol-5-phosphate

plant lipidomics osmotic stress signaling phosphoinositide quantification

Sourcing PI5P for PI5P4Kα screens or TOM1 binding assays? Generic PtdInsP isomers fail to replicate regioisomer-specific effector signatures and cannot substitute for PI5P4K-mediated PtdIns(4,5)P2 generation. - ≥98% purity diC8 PI5P validated for high-throughput kinase inhibitor screens & non-radioactive 18O-ATP mass assays. - Differentiated pKa2 supports pH-dependent TOM1/TOLLIP SPR & Rac1 membrane-anchoring liposome studies. - Batch-reserved stock with dry-ice shipping ensures intact lyophilized reagent for endosomal & cytoskeletal signaling research.

Molecular Formula C46H82O16P2
Molecular Weight 953.1 g/mol
Cat. No. B1243415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylinositol-5-phosphate
Synonymsphosphatidylinositol 5-phosphate
phosphatidylinositol-5-phosphate
PtdIns-5-P
PTDINS5P
Molecular FormulaC46H82O16P2
Molecular Weight953.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
InChIInChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41-,42?,43?,44?,45?,46-/m1/s1
InChIKeyUBXIJOJXUFYNRG-MPJQEMCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PtdIns5P Specifications and Quantitative Baselines


Phosphatidylinositol-5-phosphate (PtdIns5P, PI5P) is a low-abundance monophosphorylated phosphoinositide species found in eukaryotic cellular membranes, including the plasma membrane, endosomes, and Golgi apparatus [1]. As one of three naturally occurring phosphatidylinositol monophosphate (PtdInsP) isomers alongside PtdIns3P and PtdIns4P, PtdIns5P possesses a phosphoryl group at the D-5 position of the myo-inositol ring and exhibits a unique pKa2 value in membrane bilayers that distinguishes its ionization properties from its isomers [2]. In plants such as Chlamydomonas, PtdIns5P constitutes 3-8% of the total PtdInsP pool, while in Vicia faba seedlings and tomato suspension cells, levels reach approximately 18% of the monophosphate pool [3].

Phosphoinositide Species Low-abundance monophosphorylated species in eukaryotic membranes
Membrane Electrostatics Unique pKa2 ionization in lipid bilayers, distinct from PtdIns3P and PtdIns4P
Plant Lipidomics Baseline Quantified as a minor PtdInsP pool component; stress-responsive accumulation reported

PtdIns5P Isomeric Specificity


Generic substitution of PtdIns5P with alternative PtdInsP isomers (PtdIns3P or PtdIns4P) is scientifically invalid due to three quantifiable sources of divergence: distinct ionization pKa2 values that govern membrane charge and protein recruitment at physiological pH [1], regioisomer-specific effector protein binding signatures that cannot be replicated by alternative monophosphates [2], and differential metabolic fates wherein PtdIns5P serves as the exclusive substrate for phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks) to generate PtdIns(4,5)P2 via a pathway independent of canonical PtdIns4P 5-kinase routes [3]. These orthogonal differences render PtdIns5P irreplaceable in experiments targeting PI5P4K signaling, PIKfyve-mediated synthesis, TOM1/TOLLIP effector interactions, or Tiam1/Rac1-dependent cytoskeletal regulation.

Isomer pKa2 Divergence PtdIns3P and PtdIns4P exhibit different ionization properties, which may alter membrane charge and effector recruitment in pH-sensitive contexts.
Effector Binding Signatures Regioisomer-specific protein interactions (e.g., TOM1, EWI2) cannot be replicated by alternative monophosphates; binding profiles may differ.
Metabolic Pathway Exclusivity PtdIns5P is the sole substrate for PI5P4K-mediated PtdIns(4,5)P2 synthesis; substitution would miss this independent route.

PtdIns5P Comparative Evidence


Basal Abundance in Plants

In Chlamydomonas, HPLC-based head-group analysis following in vivo 32P-labeling quantified PtdIns5P as 3-8% of the total PtdInsP pool, compared to PtdIns3P at 10-15% and PtdIns4P comprising the remainder (~77-87%) [1]. In Vicia faba seedlings and suspension-cultured tomato cells, PtdIns5P reached approximately 18% of the PtdInsP pool [1]. Under hyperosmotic stress conditions, PtdIns5P levels increased rapidly, whereas PtdIns4P and PtdIns(4,5)P2 turnover remained linked to PLC signaling pathways that did not affect PtdIns5P [1].

Basal Abundance in Plants
Reported
PtdIns5P: 3–8% of PtdInsP pool (Chlamydomonas), ~18% (Vicia faba/tomato) vs PtdIns3P 10–15%, PtdIns4P ~77–87%
Supports low basal abundance context; stress-responsive increase observed
Model-dependent baseline variation; in vivo 32P-labeling data
plant lipidomics osmotic stress signaling phosphoinositide quantification

EWI2 Binding Affinity

In in vitro lipid-protein interaction assays, the cytoplasmic tail of the tumor suppressor EWI2 demonstrated higher binding affinity for monophosphorylated PtdIns5P, PtdIns4P, and PtdIns3P compared to bisphosphorylated PtdIns(3,5)P2 and PtdIns(3,4)P2 [1]. The study explicitly states that binding affinity is not solely charge-based, as PtdIns5P (monophosphate) exhibits higher affinity than the more negatively charged bisphosphates PtdIns(3,5)P2 and PtdIns(3,4)P2 [1].

EWI2 Binding Affinity
Head-to-head
PtdIns5P and other monophosphates show higher affinity than bisphosphates PtdIns(3,5)P2 and PtdIns(3,4)P2; binding not strictly charge-driven
Supports isomer-specific binding context, not merely charge-dependent
In vitro peptide interaction assay; EWI2 cytoplasmic tail
protein-lipid interactions tumor suppressor EWI2 phosphoinositide binding

Ionization pKa2 Specificity

Using 31P MAS NMR, the charge states of 5 mol% monophosphorylated phosphoinositides were determined in DOPC and DOPC/DOPE bilayers as a function of pH. The study found that PtdIns3P, PtdIns4P, and PtdIns5P each possess unique pKa2 values in DOPC bilayers, and each value is reduced in DOPC/DOPE model membranes through headgroup interactions with DOPE via the electrostatic-hydrogen bond switch model [1]. In membrane models mimicking plasma membrane (inner leaflet), Golgi, nuclear membrane, and endosome (outer leaflet), all three monophosphates maximize their charge at neutral pH [1].

Ionization pKa2 Specificity
Reported
Each PtdInsP isomer exhibits a distinct pKa2 in DOPC bilayers; pKa2 values are reduced in DOPC/DOPE mixed membranes
Isomer-specific membrane electrostatic context governs effector recruitment
31P MAS NMR; pH-dependent charge states differ among isomers
membrane biophysics phosphoinositide electrostatics NMR spectroscopy

LC-MS/MS Isomer Discrimination

While the three naturally occurring PtdInsP isomers (PtdIns3P, PtdIns4P, PtdIns5P) cannot be fully resolved on standard silica HPLC columns (partial resolution of the 5-isomer from co-eluting 3- and 4-isomers is achievable), recent advances using gas-phase ion/ion reactions enable structural characterization and relative quantitation of monophosphorylated phosphoinositide regioisomers [1][2]. A heavy oxygen-labeled ATP (18O-ATP) method coupled with LC-MS/MS allows selective detection and quantification of PtdIns5P with high sensitivity from Drosophila cells and tissues [3].

LC-MS/MS Isomer Discrimination
Method context
Partial resolution on silica HPLC; gas-phase ion/ion reactions enable differentiation; 18O-ATP labeling provides PtdIns5P-specific quantification
Specialized method required for accurate isomeric quantification
Standard columns may co-elute PtdIns3P and PtdIns4P; method selection affects procurement
lipidomics mass spectrometry phosphoinositide analysis

diC8 Purity Specifications

Commercially available synthetic PtdIns5P diC8 (dioctanoyl) analogs are supplied at defined purity levels suitable for in vitro biochemical assays. Cayman Chemical offers PtdIns-(5)-P1 (1,2-dioctanoyl) ammonium salt at ≥98% purity (lyophilized powder, C25H46O16P2·2NH4, formula weight specified) with stability exceeding 5 years at -20°C . Creative Biolabs supplies PI(5)P diC8 at minimum 95% purity (C25H44Na5O19P3, MW 732.53) [1]. These synthetic analogs serve as defined substrates for PI5P4K and other phosphoinositide-modifying enzymes.

diC8 Purity Specifications
Specification review
≥98% purity (Cayman), ≥95% purity (Creative Biolabs); 5+ year stability at −20°C
Supports consistent substrate procurement for kinase and binding assays
Lyophilized powder; ammonium/sodium salt forms available
synthetic lipids phosphoinositide standards biochemical reagents

Apilimod Dual Lipid Inhibition

Apilimod, a PIKfyve inhibitor in clinical development for cancer therapy, was shown for the first time to powerfully inhibit in vitro synthesis of both PtdIns5P and PtdIns(3,5)P2 [1]. HPLC-based resolution of intracellular phosphoinositides revealed that apilimod triggered marked reduction of both lipids in intact cells, with a concurrent profound rise in PtdIns3P resulting from arrested PtdIns3P consumption for PtdIns(3,5)P2 synthesis [1]. This dual suppression distinguishes apilimod's mechanism from inhibitors targeting only PtdIns(3,5)P2.

Apilimod Dual Lipid Inhibition
Head-to-head
Apilimod inhibits both PtdIns5P and PtdIns(3,5)P2 synthesis, with consequent PtdIns3P elevation in intact cells
Supports pharmacodynamic profiling that distinguishes PtdIns5P reduction from PtdIns3P accumulation
Reported dual-lipid inhibition context; PIKfyve inhibitor study
cancer therapeutics PIKfyve inhibition phosphoinositide synthesis

PtdIns5P Validated Applications


PI5P4K Inhibitor Screening Assays

Based on evidence that PtdIns5P serves as the exclusive substrate for phosphatidylinositol-5-phosphate 4-kinases (PI5P4Ks) to generate PtdIns(4,5)P2 via a pathway independent of canonical PtdIns4P 5-kinase activity [1], synthetic diC8 PtdIns5P at ≥95-98% purity is employed as a defined substrate in high-throughput kinase inhibitor screens targeting PI5P4Kα in cancer therapeutic development [2]. The non-radioactive 18O-ATP mass assay enables quantification of PtdIns5P conversion with high sensitivity [3].

TOM1/TOLLIP Endosomal Binding

Given that PtdIns5P binds the VHS domain of the ESCRT-0 component TOM1 in a pH-dependent manner under Shigella flexneri infection conditions [1], purified PtdIns5P diC8 is utilized in surface plasmon resonance (SPR) or liposome pull-down assays to quantify the pH-dependent binding kinetics of TOM1 and its partner TOLLIP. The unique pKa2 of PtdIns5P relative to PtdIns3P and PtdIns4P [2] makes it the appropriate ligand for endosomal pH-sensing studies.

Tiam1/Rac1 Actin and Invasion Assays

Based on the demonstration that PtdIns5P regulates actin dynamics and invasion via recruitment and activation of the Tiam1 exchange factor and Rac1 GTPase [1], synthetic PtdIns5P-containing liposomes are employed in Rac1 membrane-anchoring assays (e.g., Rac1-His with Ni2+-NTA liposomes) to measure intrinsic Tiam1 DH-PH domain activity. This application is validated in pathophysiological models including receptor tyrosine kinase activation, bacterial IpgD phosphatase expression, and NPM-ALK(+) lymphomas [1].

PIKfyve Inhibitor Pharmacodynamics

Since apilimod inhibits both PtdIns5P and PtdIns(3,5)P2 synthesis via PIKfyve suppression, with marked PtdIns3P elevation as a secondary consequence [1], quantitative PtdIns5P measurement is required for complete pharmacodynamic profiling of PIKfyve inhibitors in preclinical cancer models. HPLC-based resolution of intracellular phosphoinositides or LC-MS/MS methods [2] must be employed to differentiate PtdIns5P reduction from PtdIns(3,5)P2 depletion and PtdIns3P accumulation.

Application
Selection Property
Validation Focus
PI5P4K Inhibitor Screening Assays
Exclusive PI5P4K substrate specificity
18O-ATP mass assay or kinase activity endpoint
TOM1/TOLLIP Endosomal Binding
pH-dependent VHS domain interaction
Binding kinetics by SPR or liposome pull-down
Tiam1/Rac1 Actin and Invasion Assays
PtdIns5P-dependent Rac1 membrane anchoring
Intrinsic DH-PH domain activity in liposome models
PIKfyve Inhibitor Pharmacodynamics
Dual PtdIns5P and PtdIns(3,5)P2 suppression
HPLC or LC-MS/MS quantification of phosphoinositide changes

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